Desmethyl Bosentan Desmethyl Bosentan Desmethyl bosentan is an active metabolite of the endothelin receptor antagonist bosentan. Desmethyl bosentan (25 µM) activates the pregnane X receptor (PXR) in CV-1 monkey kidney cells expressing the human receptor in a reporter assay.
Desmethyl Bosentan is a metabolite of Bosentan.
Brand Name: Vulcanchem
CAS No.: 253688-61-8
VCID: VC21339198
InChI: InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Molecular Formula: C26H27N5O6S
Molecular Weight: 537.6 g/mol

Desmethyl Bosentan

CAS No.: 253688-61-8

Cat. No.: VC21339198

Molecular Formula: C26H27N5O6S

Molecular Weight: 537.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyl Bosentan - 253688-61-8

CAS No. 253688-61-8
Molecular Formula C26H27N5O6S
Molecular Weight 537.6 g/mol
IUPAC Name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Standard InChI InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
Standard InChI Key STTLKJGYAWXIPP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Appearance Green-Yellowish Solid
Melting Point 125-132°C

Chemical Structure and Properties

Structural Information

Desmethyl Bosentan possesses the molecular formula C26H27N5O6S with a molecular weight of 537.59 g/mol . The compound features several functional groups including sulfonamide, pyrimidine, and phenoxy moieties that contribute to its chemical properties and biological activities .

The structural representation can be expressed through its SMILES notation:
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O

Additionally, its InChI representation provides a standardized method for encoding the chemical structure:
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)

Physical and Chemical Properties

Desmethyl Bosentan is characterized as a Green-Yellowish Foamy Solid in its physical appearance . The compound demonstrates the following physicochemical properties, which are essential for understanding its behavior in various biological and analytical systems:

  • Boiling point: 739.2±70.0 °C (Predicted)

  • Density: 1.376±0.06 g/cm³ (Predicted)

  • pKa: 3.92±0.10 (Predicted)

  • Solubility: Soluble in acetonitrile, DMSO, and methanol

  • Recommended storage temperature: -20°C (freezer)

Collision Cross Section Data

Mass spectrometry techniques have been employed to determine the collision cross section (CCS) values for Desmethyl Bosentan with different adducts. These values provide important information for analytical identification and characterization of the compound.

Table 1: Predicted Collision Cross Section Values for Desmethyl Bosentan

Adductm/zPredicted CCS (Ų)
[M+H]+538.17548226.1
[M+Na]+560.15742239.4
[M+NH4]+555.20202228.2
[M+K]+576.13136233.0
[M-H]-536.16092229.6
[M+Na-2H]-558.14287235.2
[M]+537.16765229.3
[M]-537.16875229.3

Source: Data compiled from PubChemLite database

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry

The quantification of Desmethyl Bosentan in biological samples is primarily achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This analytical approach offers high sensitivity with a lower limit of quantification of 0.125 ng/ml for Desmethyl Bosentan, making it suitable for pharmacokinetic studies and therapeutic drug monitoring .

Research has demonstrated that the LC-MS/MS method for Desmethyl Bosentan quantification exhibits excellent linearity with correlation coefficients (r²) consistently exceeding 0.99 . The calibration remains linear across the relevant concentration ranges, ensuring accurate quantification across various clinical and research scenarios.

Method Validation Parameters

The analytical method validation for Desmethyl Bosentan encompasses several critical parameters that establish the reliability and reproducibility of the quantification process:

  • Precision: Both within-day and day-to-day precision assessments demonstrate results within ±15%, indicating robust reproducibility

  • Accuracy: Method accuracy consistently falls within ±15% of nominal values across the calibration range

  • Sensitivity: With a lower limit of quantification at 0.125 ng/ml, the method provides sufficient sensitivity for detecting clinically relevant concentrations

  • Specificity: The method effectively distinguishes Desmethyl Bosentan from other metabolites and potential interferences

These validation parameters ensure that the quantification results are reliable for clinical decision-making, research applications, and regulatory purposes.

Pharmacokinetics and Metabolism

Formation and Metabolic Pathway

Desmethyl Bosentan (designated as Ro 47-8634 in some research publications) represents one of three major metabolites formed during the metabolism of Bosentan. The other significant metabolites include hydroxy-bosentan (Ro 48-5033) and hydroxy-desmethyl-bosentan (Ro 64-1056) .

The formation of Desmethyl Bosentan primarily involves demethylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . This metabolic process is subject to genetic polymorphisms, though research has shown varying degrees of impact from these genetic variations on Desmethyl Bosentan formation across different conditions and patient populations.

Pharmacokinetic Parameters

Comprehensive pharmacokinetic studies have generated detailed data on Desmethyl Bosentan under various clinical conditions. The area under the plasma concentration-time curve (AUC) for Desmethyl Bosentan has been documented in different scenarios, providing insights into its disposition and elimination.

Table 2: Pharmacokinetic Parameters of Desmethyl Bosentan Under Different Conditions

ConditionAUC (h·ng/ml)
First dose of Bosentan165 (131, 208)
Steady state117 (92.9, 148)
With clarithromycin168 (122, 231)

Source: Data extracted from pharmacokinetic study

These data reveal important trends in Desmethyl Bosentan pharmacokinetics, notably:

  • Reduced exposure at steady state compared to the first dose, suggesting possible auto-induction of metabolic pathways over time

  • Altered exposure when co-administered with metabolism inhibitors such as clarithromycin, indicating potential for drug interactions

  • Considerable interindividual variability, as evidenced by the wide confidence intervals

Metabolic Ratios and Drug Interactions

The metabolic ratio, defined as the molar plasma ratio of Bosentan to the sum of its three metabolites (including Desmethyl Bosentan), provides valuable information about the metabolic pathways and potential alterations due to drug interactions or disease states. Research has documented that this ratio ranges from 6.52 to 10.6 depending on dosing schedule and concomitant medications .

In a study examining the interaction between Bosentan and clarithromycin, researchers observed:

  • A 3.73-fold increase in Bosentan AUC with clarithromycin co-administration

  • A 1.43-fold change in Desmethyl Bosentan AUC

  • Altered metabolic ratios, suggesting modified metabolic pathways

These findings underscore the importance of monitoring Desmethyl Bosentan levels when evaluating potential drug interactions involving the parent compound.

Clinical Significance and Applications

Relevance in Therapeutic Drug Monitoring

The quantification of Desmethyl Bosentan, alongside other metabolites, provides valuable insights into Bosentan's metabolism and clearance in individual patients. This information can be particularly relevant in special populations such as patients with hepatic impairment, where metabolic pathways may be altered .

Monitoring Desmethyl Bosentan concentrations can help clinicians:

  • Assess compliance with Bosentan therapy

  • Identify potential drug-drug interactions

  • Evaluate the impact of genetic polymorphisms on drug metabolism

  • Guide dosage adjustments in special patient populations

Significance in Pharmaceutical Development

Desmethyl Bosentan serves as an important reference compound in pharmaceutical development, quality control, and regulatory processes. It is recognized as a valuable tool in:

  • Analytical method development for Bosentan quantification

  • Method validation procedures for quality control

  • Applications for Abbreviated New Drug Applications (ANDA)

  • Quality assurance in commercial production of Bosentan

Future Research Directions

Pharmacogenomic Investigations

The influence of genetic polymorphisms on Desmethyl Bosentan formation and disposition warrants further investigation. While current research has examined some aspects of cytochrome P450 polymorphisms, particularly for CYP2C9 , more comprehensive pharmacogenomic studies could identify additional genetic factors affecting Desmethyl Bosentan pharmacokinetics and, consequently, Bosentan efficacy and safety.

Structure-Activity Relationship Studies

Exploring the potential biological activity of Desmethyl Bosentan itself, beyond its role as a metabolite, represents another promising research direction. Structure-activity relationship studies comparing Bosentan and its metabolites could provide insights into potential therapeutic applications or adverse effects specifically related to Desmethyl Bosentan.

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